

Vorolanib diabetic macular edema DME protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vorolanib

CAS No.: 1013920-15-4

Cat. No.: S546867

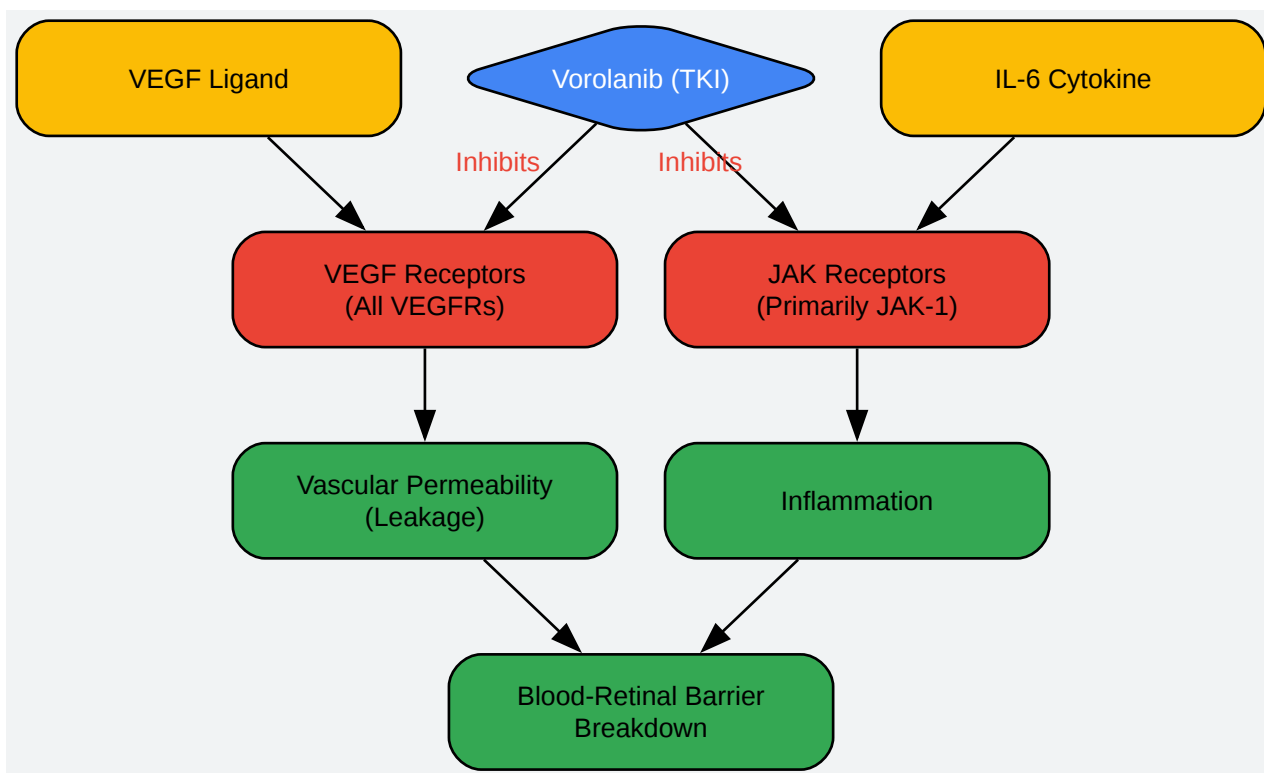
Get Quote

Drug Profile and Mechanism of Action

Vorolanib is a small molecule **tyrosine kinase inhibitor (TKI)** developed as a sustained-release intravitreal insert (EYP-1901) for treating retinal diseases [1] [2]. Its core differentiator from standard anti-VEGF therapies is its **dual mechanism of action** targeting both vascular permeability and inflammation, key drivers of DME [3] [4] [5].

- **VEGF Pathway Inhibition:** **Vorolanib** acts **intracellularly** to inhibit all three VEGF receptors (VEGFRs), reducing vascular leakage and angiogenesis [1].
- **Inflammatory Pathway Inhibition:** Preclinical data shows **Vorolanib** inhibits **JAK receptors** (particularly JAK-1), blocking IL-6 mediated signaling and reducing inflammation [3] [4] [5].
- **Sustained Drug Delivery:** The DURAVYU insert uses bioerodible Durasert E technology to provide consistent daily drug release for **at least six months** after a single injection [3].

The diagram below illustrates the dual mechanism of action of **Vorolanib** in DME:



[Click to download full resolution via product page](#)

Clinical Trial Program and Protocol Details

Vorolanib's clinical development for DME includes completed Phase 2 and planned Phase 3 trials. The design and key parameters of these trials are summarized below.

Phase 2 VERONA Trial Design

- **Objective:** Evaluate efficacy, safety, and durability of **Vorolanib** intravitreal insert in patients with previously treated DME [6].
- **Design:** Randomized, controlled trial comparing two doses of **Vorolanib** against aflibercept control [6].
- **Patient Population:** Patients with previously treated DME [6].
- **Treatment Regimen:**
 - **Day 1:** All patients received a single aflibercept 2 mg injection.
 - **Test Groups:** Concurrent administration of **Vorolanib** (1.3 mg or 2.7 mg) via intravitreal insert.
 - **Control Group:** Sham procedure [6].
- **Primary Endpoint:** Time to first supplemental anti-VEGF injection through Week 24 [6].
- **Rescue Therapy Criteria** (assessed monthly from Week 4) [6]:

- BCVA reduction of 5-9 letters with CST increase $>75\ \mu\text{m}$ on 2 consecutive visits.
- BCVA reduction ≥ 10 letters due to DME.
- CST increase $\geq 100\ \mu\text{m}$ versus baseline.
- Starting at Week 12: Lack of 10% reduction in CST versus baseline.

Planned Phase 3 Pivotal Program

- **Program Name:** COMO and CAPRI (two identical trials) [3] [5].
- **Objective:** Pivotal trials designed for regulatory approval [3].
- **Design:** Randomized, double-masked, active-controlled non-inferiority trials [3] [5].
- **Patient Population:** Approximately 240 patients per trial, including both **treatment-naïve and previously treated** DME patients [3] [5].
- **Treatment Regimen:**
 - **Test Arm:** DURAVYU (**Vorolanib** 2.7 mg intravitreal insert).
 - **Control Arm:** Aflibercept 2 mg on-label dosing [3] [5].
 - **Dosing:** DURAVYU will be re-administered every six months [3].
- **Primary Endpoint:** Change from baseline in Best Corrected Visual Acuity (BCVA) at Weeks 52 and 56 (blended), compared to aflibercept [3] [5].
- **Timeline:** First patient dosing anticipated in Q1 2026; top-line results expected in Q4 2027 [3] [7].

Clinical Data Summary

The following tables summarize key efficacy and safety findings from the Phase 2 VERONA trial.

Table 1: VERONA Trial - Efficacy Outcomes at Week 24 [8] [6]

Parameter	Vorolanib 2.7 mg	Aflibercept Control
Supplement-free Patients	73%	50%
Mean BCVA Change from Baseline	+7 to +10 letters*	+7.3 letters
Mean CST Reduction	$>75\ \mu\text{m}$	Not Specified
Patients with ≥ 5 letter gain	73% (at 3 months)	50% (at 3 months)

*When an outlier patient was excluded from analysis, the mean BCVA change was +10.1 letters [6].

Table 2: VERONA Trial - Safety Profile [6]

Category	Findings
Overall Safety	Favorable safety and tolerability profile
Ocular Safety	No drug-related ocular Serious Adverse Events (SAEs)
Systemic Safety	No drug-related systemic SAEs

Preclinical Experimental Protocol

The following methodology details the *in vitro* experiments that demonstrated **Vorolanib**'s inhibition of IL-6 signaling [3] [4].

- **Objective:** To evaluate the inhibitory effect of **Vorolanib** on IL-6-mediated JAK/STAT inflammatory signaling *in vitro*.
- **Key Reagents:** **Vorolanib**; cell lines expressing JAK receptors; IL-6 cytokine.
- **Experimental Method:**
 - **Treatment:** Application of **Vorolanib** to cell cultures.
 - **Stimulation:** Exposure of cells to IL-6 cytokine to activate the JAK/STAT pathway.
 - **Measurement:** Quantification of JAK receptor inhibition and downstream STAT phosphorylation.
- **Outcome Measure:** >50% reduction in IL-6 activity was observed, indicating potent inhibition of the JAK/STAT pathway [3] [4].

Future Development and Conclusion

The planned Phase 3 COMO and CAPRI trials will build upon Phase 2 results, evaluating a fixed six-month redosing schedule in a broader patient population [3]. The program aims for a New Drug Application (NDA) submission following successful trial outcomes.

Vorolanib represents a promising therapeutic approach for DME by potentially offering **dual-pathway inhibition** and **significant reduction in treatment burden** through sustained drug delivery. The progression into Phase 3 trials underscores its potential to address unmet needs in DME management.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Vorolanib offers a different mechanism of action for AMD ... [ophthalmology360.com]
2. Vorolanib - Drug Targets, Indications, Patents [synapse.patsnap.com]
3. EyePoint Announces Pivotal Phase 3 Program Initiation for ... [investors.eyepointpharma.com]
4. EyePoint Announces Pivotal Phase 3 Program Initiation for ... [finance.yahoo.com]
5. EyePoint Pharmaceuticals details phase 3 program ... [ophthalmologytimes.com]
6. How Vorolanib Could Shift the DME Landscape [retinalphysician.com]
7. EyePoint at Guggenheim Conference: Innovative Drug ... [in.investing.com]
8. Dr. Abbey Discusses How Vorolanib Could Shift the ... [texasretina.com]

To cite this document: Smolecule. [Vorolanib diabetic macular edema DME protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546867#vorolanib-diabetic-macular-edema-dme-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com